molecular formula C8H6ClNO B3427182 4-Chloro-6-methylfuro[3,2-c]pyridine CAS No. 57053-31-3

4-Chloro-6-methylfuro[3,2-c]pyridine

Cat. No.: B3427182
CAS No.: 57053-31-3
M. Wt: 167.59 g/mol
InChI Key: XMXQLSCBPQZGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylfuro[3,2-c]pyridine is a chemical compound belonging to the furo[3,2-c]pyridine family. It possesses unique chemical and biological properties, making it a subject of interest in various scientific fields. The compound has a molecular weight of 167.59 g/mol and a melting point of 65-66°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylfuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylfuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are not extensively detailed in the literature.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organolithiums and organomagnesiums.

    Oxidation and Reduction Reactions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

4-Chloro-6-methylfuro[3,2-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology and Medicine:

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 4-Chloro-6-methylfuro[3,2-c]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways relevant to its chemical structure. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

  • 4-Chloro-3-fluoropyridine
  • 4-Chloromethyl-2-heteroaryl furo[2,3-c]pyridines

Comparison: 4-Chloro-6-methylfuro[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the furo[3,2-c]pyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

4-chloro-6-methylfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-4-7-6(2-3-11-7)8(9)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXQLSCBPQZGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57053-31-3
Record name 4-chloro-6-methylfuro[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-methylfuro[3,2-c]pyridin-4(5H)-one (11.9 g, 0.08 mol) and phosphorus oxychloride (15.2 ml, 0.163 mol) was heated, under a nitrogen atmosphere, at 100° C. for 1.5 hours. The cooled blackish liquid was poured onto crushed ice and the solution made basic with sodium hydroxide solution. The precipitated product was extracted into methylene chloride. This solution was dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated. Pure product was collected by filtration after the residue was triturated with hexane to give 12.9 g (96% yield), mp: 64.5°-66° C.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methylfuro[3,2-c]pyridine
Reactant of Route 2
4-Chloro-6-methylfuro[3,2-c]pyridine
Reactant of Route 3
4-Chloro-6-methylfuro[3,2-c]pyridine
Reactant of Route 4
4-Chloro-6-methylfuro[3,2-c]pyridine
Reactant of Route 5
4-Chloro-6-methylfuro[3,2-c]pyridine
Reactant of Route 6
4-Chloro-6-methylfuro[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.